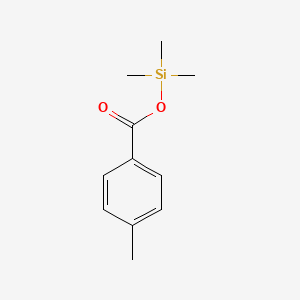

Trimethylsilyl 4-methylbenzoate

Description

Properties

CAS No. |

53358-36-4 |

|---|---|

Molecular Formula |

C11H16O2Si |

Molecular Weight |

208.33 g/mol |

IUPAC Name |

trimethylsilyl 4-methylbenzoate |

InChI |

InChI=1S/C11H16O2Si/c1-9-5-7-10(8-6-9)11(12)13-14(2,3)4/h5-8H,1-4H3 |

InChI Key |

GKODXEXJNJLBCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trimethylsilyl 4 Methylbenzoate and Analogous Silyl Benzoate Derivatives

Direct Silylation of Carboxylic Acids: Mechanistic and Catalytic Considerations

The most straightforward approach to synthesizing trimethylsilyl (B98337) 4-methylbenzoate involves the direct reaction of 4-methylbenzoic acid with a suitable silylating agent. This process, known as silylation, is a well-established method for the protection of carboxylic acid functional groups and for the formation of silyl (B83357) esters as versatile intermediates in organic synthesis.

Employment of Hexamethyldisilazane (B44280) (HMDS) and Related Silylating Agents

Hexamethyldisilazane (HMDS) is a widely used and effective reagent for the trimethylsilylation of carboxylic acids. The reaction of 4-methylbenzoic acid with HMDS yields trimethylsilyl 4-methylbenzoate and ammonia (B1221849) as the sole byproduct, which can be easily removed from the reaction mixture. This method is often favored due to the neutral conditions and the formation of a non-acidic byproduct.

The reaction typically proceeds by heating the carboxylic acid with an excess of HMDS, either neat or in a suitable solvent. Solvent-free conditions are often preferred for their efficiency and reduced environmental impact. researchgate.net The silylation of phenols with HMDS under reflux conditions without a catalyst has been demonstrated to be effective, suggesting a similar uncatalyzed pathway is viable for carboxylic acids. chemspider.com

Other silylating agents, such as N,O-bis(trimethylsilyl)acetamide (BSA), can also be employed. BSA is a powerful silylating agent that reacts with carboxylic acids to form the corresponding trimethylsilyl ester and N-trimethylsilylacetamide. chemrxiv.org The choice of silylating agent can be influenced by the desired reaction conditions and the sensitivity of other functional groups present in the substrate.

Table 1: Common Silylating Agents for Carboxylic Acids

| Silylating Agent | Formula | Byproduct |

| Hexamethyldisilazane (HMDS) | (CH₃)₃SiNHSi(CH₃)₃ | NH₃ |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | CH₃CONH(Si(CH₃)₃) |

| Trimethylchlorosilane (TMCS) | (CH₃)₃SiCl | HCl |

Role of Catalysts in Promoting Efficient Esterification

While the direct silylation of carboxylic acids with agents like HMDS can proceed without a catalyst, the reaction rate can often be significantly enhanced by the addition of a catalytic amount of an acid or a Lewis acid. For instance, the synthesis of trimethylsilyl carboxylates using HMDS can be catalyzed by iodine under solvent-free conditions. researchgate.net

Various other catalysts have been explored to promote the efficient silylation of alcohols and phenols, and these can be analogously applied to carboxylic acids. Zirconyl triflate has been reported as a reusable and highly efficient catalyst for the trimethylsilylation of alcohols and phenols with HMDS. dntb.gov.ua Furthermore, tunable Brønsted acidic ionic liquids have been shown to effectively catalyze O-trimethylsilylation reactions with HMDS at room temperature, offering a mild and efficient alternative. mdpi.com The use of such catalysts can lead to shorter reaction times, milder conditions, and improved yields, making the synthesis of this compound more practical and scalable.

Indirect Synthetic Routes and Precursor Transformations

Derivatization from Methyl 4-methylbenzoate and Subsequent Transformations

One indirect route involves the initial formation of a more common ester, such as methyl 4-methylbenzoate, followed by a transesterification reaction. Methyl 4-methylbenzoate can be synthesized from 4-methylbenzoic acid (p-toluic acid) through Fischer esterification with methanol (B129727) in the presence of an acid catalyst. researchgate.net An alternative high-yield synthesis involves the conversion of 4-methylbenzoic acid to 4-methyl-benzoyl chloride using thionyl chloride, followed by reaction with methanol. prepchem.com

Once methyl 4-methylbenzoate is obtained, it can potentially be converted to this compound. While direct transesterification of a methyl ester to a silyl ester is not a commonly reported high-yield method, it represents a plausible synthetic pathway that could be explored under specific catalytic conditions.

Palladium-Catalyzed Siloxycarbonylation of Alkenes as a Precedent for Silyl Ester Synthesis

A novel and powerful method for the synthesis of silyl esters involves the palladium-catalyzed siloxycarbonylation of alkenes. rsc.org This reaction utilizes an alkene, carbon monoxide, a chlorosilane, and water to produce a silyl ester with high regioselectivity. The reaction is believed to proceed through a palladium hydride pathway and involves the in situ formation of an acid chloride intermediate. rsc.org

While this method has been demonstrated for the synthesis of various silyl esters from alkenes, its direct application to the synthesis of this compound would require a suitable alkene precursor that would lead to the desired 4-methylbenzoyl moiety. This approach serves as a significant precedent for the formation of the silyl ester functionality under palladium catalysis and highlights the potential for developing new synthetic routes from readily available starting materials.

Table 2: Palladium-Catalyzed Siloxycarbonylation of Alkenes

| Alkene Substrate | Silylating Agent | Product |

| Styrene | Trimethylchlorosilane | Trimethylsilyl 2-phenylpropanoate |

| 1-Octene | Trimethylchlorosilane | Trimethylsilyl nonanoate |

Strategies Involving Acyl Halides or Anhydrides for Silyl Ester Formation

A well-established method for the formation of esters is the reaction of an alcohol with an acyl halide or an anhydride (B1165640). By analogy, the reaction of a silyl alcohol (silanol) or a silyloxide with an acyl halide like 4-methylbenzoyl chloride would be expected to yield this compound. 4-Methylbenzoyl chloride can be prepared from 4-methylbenzoic acid and thionyl chloride. prepchem.com

Similarly, carboxylic anhydrides can serve as precursors. Benzoic anhydride, for example, can be prepared by various methods, including the reaction of benzoyl chloride with benzoic acid. orgsyn.org The reaction of a suitable silylating agent with a mixed anhydride derived from 4-methylbenzoic acid could also provide a pathway to the desired silyl ester. The use of aromatic carboxylic anhydrides as versatile reagents in dehydrative condensation reactions, often activated by Lewis acids or nucleophilic catalysts, provides a strong basis for their potential application in the synthesis of silyl esters. tcichemicals.com These methods, which proceed via nucleophilic acyl substitution, offer a robust and versatile platform for the formation of ester linkages, including those involving silicon. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound and its analogs is highly dependent on the careful selection and optimization of reaction parameters. Key factors that significantly influence the efficiency of the silylation of carboxylic acids include the choice of solvent, reaction temperature, and pressure. Optimizing these conditions is crucial for maximizing product yield, minimizing reaction times, and ensuring the formation of a high-purity product by mitigating side reactions.

Solvent Effects on Synthetic Efficiency

Commonly, aprotic solvents are employed for silylation reactions to avoid protic hydrogens that could competitively react with the silylating agent. Solvents such as dimethylformamide (DMF), pyridine, and acetonitrile (B52724) are frequently used for these transformations. researchgate.net Pyridine, in particular, can often serve a dual role as both a solvent and an acid scavenger, capturing the HCl byproduct when silyl chlorides are used as the silylating agent.

Research into the hydrosilylation of esters, a related transformation, has demonstrated the profound impact of solvent choice on reaction outcomes. In a study on the conversion of an ester to an acetal (B89532) via a silyl acetal intermediate, various solvents were tested. While the reaction proceeded in ethers like diethyl ether (Et₂O), cyclopentyl methyl ether (CPME), and methyl tert-butyl ether (MTBE), as well as in non-polar solvents like hexane (B92381) and toluene (B28343), the conversion was often incomplete. acs.org Notably, the use of toluene in conjunction with a solid base (K₂CO₃) was effective in driving the reaction to near completion, achieving a 94% yield of the final product. acs.org This highlights that the solvent system can be optimized with additives to enhance synthetic efficiency.

The following table, adapted from studies on catalytic hydrosilylation, illustrates the effect of different solvents on product yield, demonstrating the variability that can be expected when selecting a reaction medium for silylation processes.

Table 1: Effect of Various Solvents on the Yield of a Catalytic Hydrosilylation Reaction

| Entry | Solvent | Conversion (%) | Yield (%) |

| 1 | Toluene | >99 | 91 |

| 2 | Et₂O | >99 | 80 |

| 3 | CPME | >99 | 82 |

| 4 | MTBE | >99 | 85 |

| 5 | Dioxane | >99 | 89 |

| 6 | Hexane | 95 | 78 |

| 7 | Toluene (with K₂CO₃) | >99 | 94 |

This interactive table is based on data for a related hydrosilylation process and demonstrates the typical influence of solvent selection on reaction yield. Data derived from studies on one-pot conversion of esters to acetals. acs.org

More recent approaches have explored the use of "green" or bio-based solvents. For instance, 2-MeTHF has been shown to be a highly effective solvent for certain organocatalyzed reactions involving silylation, in some cases providing superior results to traditional solvents like THF. nih.gov In some specialized reactions involving silyl compounds, water has been found to be a surprisingly effective medium, yielding significantly better results than common organic solvents like THF, acetonitrile, or ethanol. acs.org

Furthermore, solvent-free reaction conditions represent another strategy for yield enhancement and green chemistry. The use of deep eutectic solvents (DES), which can act as both the solvent and the catalyst, has been shown to be effective in the synthesis of benzoic esters, achieving high product conversions. dergipark.org.tr Similarly, carrying out silylation at elevated temperatures without any solvent is a viable method, particularly for grafting applications. nih.gov

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that directly influences the rate of reaction and the final product yield in the synthesis of silyl benzoates. Generally, an increase in temperature accelerates the reaction rate. For many silylation procedures, moderate heating is beneficial. For example, in the silylation of alcohols with hexamethyldisilazane (HMDS), warming the reaction mixture to 40–50 °C can lead to a significant increase in the reaction rate. gelest.com

Specific studies have quantified the effect of temperature on yield. In the silylation of ursodeoxycholic acid, the product yield was observed to increase steadily as the temperature was raised from 20°C to 70°C. researchgate.net This endothermic behavior indicates that higher temperatures favor product formation, with optimal recovery and purity being achieved at 60°C. researchgate.net

Table 2: Influence of Temperature on the Yield of a Silylation Reaction

| Reaction Temperature (°C) | Product Yield (%) |

| 20 | 78.2 |

| 30 | 84.5 |

| 40 | 89.1 |

| 50 | 92.3 |

| 60 | 95.6 |

| 70 | 95.8 |

This interactive table is based on data from the silylation of ursodeoxycholic acid and illustrates a common trend where yield increases with temperature up to an optimum point. researchgate.net

However, excessively high temperatures can be detrimental. They can lead to the decomposition of thermally sensitive reactants or products, or promote undesirable side reactions. For instance, the presence of trace amounts of water in the reactants can become problematic at higher temperatures, as the liberated water can hydrolyze the silylating reagent or the silyl ester product. sigmaaldrich.com The optimal temperature is therefore a balance between achieving a fast reaction rate and maintaining the stability of all components. Some specialized procedures, such as high-temperature grafting silylation, may utilize very high temperatures (e.g., 180°C) under solvent-free conditions to achieve a more complete and robust functionalization of surfaces. nih.gov

The influence of pressure on the kinetics of silyl ester formation from carboxylic acids is not extensively documented in the literature. These reactions are typically performed in standard laboratory glassware at atmospheric pressure. The reactants and common byproducts (e.g., HCl, ammonia) are generally volatile enough that elevated pressure is not required to maintain them in the reaction phase, nor is it typically used to influence the reaction kinetics for this class of transformation.

Elucidation of Reactivity Profiles and Mechanistic Pathways of Trimethylsilyl 4 Methylbenzoate

Fundamental Reactivity as a Reactive Intermediate in Organic Transformations

Trimethylsilyl (B98337) 4-methylbenzoate, a member of the silyl (B83357) ester family, serves as a pivotal reactive intermediate in a multitude of organic transformations. thieme-connect.comwiley.com Silyl esters have been utilized as metastable intermediates since the 1960s, valued for their unique reactivity profiles that can be modulated by the substituents on the silicon atom. worktribe.comcore.ac.uk Their primary role is to activate the parent carboxylic acid, in this case, 4-methylbenzoic acid, rendering the carbonyl carbon more susceptible to nucleophilic attack. thieme-connect.com This activation is crucial for processes like amidation, esterification, and reduction. core.ac.uk

The in situ formation of silyl esters from carboxylic acids and organosilicon reagents is a common strategy to access these versatile intermediates for further functionalization. core.ac.uk Organosilicon compounds are favored due to their availability, ease of handling, and the environmentally benign nature of their byproducts. core.ac.uk The reactivity of silyl esters like Trimethylsilyl 4-methylbenzoate allows them to be key players in reactions where they are generated intentionally, as well as in catalytic processes where their formation might be unintentional, such as reactions employing hydrosilanes as terminal reductants. thieme-connect.comworktribe.com Understanding the behavior of these intermediates is essential for designing efficient and novel silicon-mediated synthetic transformations. thieme-connect.comwiley.com

Nucleophilic and Electrophilic Activation Modes

The reactivity of this compound is characterized by its dual capacity for both nucleophilic and electrophilic activation. The molecule possesses distinct sites that can interact with various reagents.

Electrophilic Activation : The silicon atom in the trimethylsilyl group is electron-deficient and acts as a Lewis acidic center. It can be attacked by nucleophiles. Similarly, the carbonyl carbon of the ester group is highly electrophilic, a characteristic that is central to the compound's function as an acylating agent. nih.gov This electrophilicity of the acyl carbon is exploited in reactions where a nucleophile, such as an amine, attacks the carbonyl group to form a new bond. thieme-connect.com

Nucleophilic Activation : While the primary reactivity involves electrophilic centers, the oxygen atoms of the carbonyl group possess lone pairs of electrons and can act as nucleophiles or Lewis bases, particularly in interactions with protic acids or other electrophiles. This can lead to activation of the molecule for subsequent reactions. The activation of an electrophile/nucleophile pair can be influenced by the reaction medium, which can promote reactivity through solvation. frontiersin.org

In catalytic systems, such as triarylsilanol-catalyzed amidations, the silyl ester intermediate is proposed to have Lewis acidic silicon and acyl carbon centers that can interact with any Lewis basic species present in the reaction mixture, including the amine reactant or even the amide product. nih.govacs.org This dual reactivity underpins the compound's versatility as a synthetic intermediate.

Si-O Bond Cleavage Reactions: Scope and Selectivity

A key feature of the reactivity of this compound is the lability of the silicon-oxygen (Si-O) bond. Cleavage of this bond is a fundamental step in most transformations involving this intermediate. The strength and reactivity of the Si-O bond are influenced by the electronic and steric nature of the substituents on the silicon atom. In this compound, the three methyl groups on the silicon are electron-donating, which affects the bond's stability.

The cleavage of the Si-O bond is typically achieved by nucleophilic attack at the silicon center or the acyl carbon. nih.gov

Attack at the Acyl Carbon : When a nucleophile (e.g., an amine) attacks the carbonyl carbon, it leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the Si-O bond and the formation of a new carbonyl derivative (e.g., an amide) and a silyloxy byproduct. thieme-connect.com

Attack at the Silicon Atom : A nucleophile can also directly attack the electrophilic silicon atom. This pathway, sometimes referred to as chemical ligation, involves the formation of a pentacoordinate silicon species, which then rearranges to form the product. thieme-connect.com

The selectivity of Si-O bond cleavage is crucial for the successful application of silyl esters in synthesis. In complex molecules with multiple reactive sites, reaction conditions can be tuned to favor the desired cleavage pathway.

The Si-O bond in this compound is susceptible to hydrolysis, a reaction that cleaves the bond upon interaction with water. This process regenerates the parent 4-methylbenzoic acid and forms trimethylsilanol, which can further condense to hexamethyldisiloxane.

The mechanism of hydrolysis typically involves the nucleophilic attack of a water molecule on the electrophilic silicon atom. This process can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis : The carbonyl oxygen is protonated, increasing the electrophilicity of the acyl carbon and making the silicon atom more susceptible to attack.

Base-catalyzed hydrolysis : A hydroxide ion directly attacks the silicon atom, leading to a pentacoordinate intermediate that subsequently breaks down.

The sensitivity of the trimethylsilyl group to hydrolysis is a significant aspect of its use in synthetic design. It can function as a protecting group for the carboxylic acid. The carboxyl group is masked as the silyl ester to prevent it from reacting under certain conditions. The protecting group can then be easily removed under mild hydrolytic conditions (often just aqueous workup) to deprotect the carboxylic acid at a later stage in the synthesis. This strategy is valuable for managing the reactivity of multifunctional molecules.

Transformational Chemistry: Conversion to Diverse Functionalities

This compound is a versatile precursor for the synthesis of various functional groups. Its primary utility lies in its ability to act as an activated form of 4-methylbenzoic acid, facilitating reactions that would be less efficient with the free acid.

Amide bond formation is one of the most important applications of silyl ester intermediates. The direct condensation of a carboxylic acid and an amine is often difficult, but converting the acid to a silyl ester like this compound greatly facilitates the reaction. Different classes of silanes can be used as coupling reagents to mediate this transformation, each with distinct characteristics. core.ac.uk

| Silane Type | Example Reagent | Key Features | Potential Drawbacks |

| Chlorosilanes | Dichlorodimethylsilane (Me₂SiCl₂) | Highly efficient for amide and peptide coupling. core.ac.uk | Inevitable formation of HCl can be detrimental to acid-sensitive functional groups and may pose a risk to chiral centers. core.ac.uk |

| Azasilanes | Bis(trimethylsilyl)acetamide | The formation of a strong Si-O bond drives the silylation of the carboxylic acid. core.ac.uk | The starting aminosilanes can have limited hydrolytic stability, which can hamper their utility. core.ac.uk |

| Oxysilanes | - | Generally less common for direct amidation mediation compared to other types. | Reactivity can be lower than other silane types. |

| Hydrosilanes | Phenylsilane | Used in reductive N-alkylation of amines with carboxylic acids, proceeding through amidation followed by reduction. thieme-connect.com | Can lead to over-reduction of the amide if conditions are not carefully controlled. |

These silane reagents activate the carboxylic acid by converting it into the more reactive silyl ester intermediate in situ, which is then attacked by the amine to form the desired amide. thieme-connect.comcore.ac.uk

The mechanism of silane-mediated amidation reactions proceeding through a silyl ester intermediate has been the subject of detailed investigation. Once the silyl ester is formed, two primary mechanistic pathways are proposed for the subsequent reaction with an amine to form the amide. thieme-connect.com

Carboxylic Acid Activation Pathway : This is the more commonly accepted mechanism. thieme-connect.com In this pathway, the nucleophilic amine directly attacks the electrophilic carbonyl carbon of the silyl ester. This attack forms a tetrahedral intermediate, which then collapses, expelling the silyloxy group (-OSiMe₃) as a leaving group and forming the amide bond. This pathway is a classic example of nucleophilic acyl substitution.

Chemical Ligation Pathway : An alternative, less common pathway involves the initial attack of the amine on the electrophilic silicon atom of the silyl ester. thieme-connect.com This forms a pentacoordinate silicon intermediate. The amide bond is then formed through an intramolecular rearrangement, which involves the extrusion of a silicon oxide species.

Experimental and computational studies, particularly in the context of chlorosilane-mediated amidations, predominantly support the carboxylic acid activation pathway. thieme-connect.com For instance, early studies using SiCl₄ as a coupling reagent suggested this mechanism. thieme-connect.com Similarly, investigations into triarylsilanol-catalyzed direct amidations implicate the silyl ester as the key intermediate, which is then attacked at the acyl carbon. nih.gov The interconversion of various key silyl amine and silyl ester intermediates is often possible under reaction conditions, but the final amide-forming step generally proceeds via nucleophilic attack on the activated carbonyl group. thieme-connect.com

Trans-Esterification Processes Involving this compound

Trans-esterification is a fundamental organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy moiety. masterorganicchemistry.comwikipedia.org For this compound, this process entails the reaction with an alcohol to displace the trimethylsilyl group and form a new alkyl ester. The reaction is typically reversible and can be catalyzed by either acids or bases to achieve equilibrium more rapidly. masterorganicchemistry.comwikipedia.org Driving the reaction to completion often involves using the alcohol reactant in large excess or removing one of the products from the reaction mixture. wikipedia.org

The mechanism of trans-esterification proceeds via a nucleophilic acyl substitution pathway. masterorganicchemistry.com The central feature of this mechanism is the attack of an alcohol on the carbonyl carbon of the silyl ester, leading to the formation of a tetrahedral intermediate. wikipedia.org From this intermediate, the trimethylsiloxy group is eliminated, yielding the new, more conventional ester.

Base-Catalyzed Trans-Esterification

Under basic conditions, the reaction is initiated by the deprotonation of the incoming alcohol by a base, which generates a potent nucleophile, the alkoxide ion. wikipedia.orgbyjus.com This alkoxide then attacks the electrophilic carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate expels the trimethylsilanolate anion, a relatively stable leaving group, to furnish the final alkyl ester product.

The mechanistic steps are as follows:

Generation of the Nucleophile: A base removes a proton from the alcohol (R'-OH) to form a more nucleophilic alkoxide (R'-O⁻).

Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the silyl ester, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.combyjus.com

Leaving Group Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and eliminating the trimethylsilanolate group (-OSi(CH₃)₃) to yield the new ester.

Acid-Catalyzed Trans-Esterification

In the presence of an acid catalyst, the reaction is initiated by the protonation of the carbonyl oxygen of the silyl ester. byjus.comyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral alcohol molecule. wikipedia.org

The acid-catalyzed mechanism involves several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen, increasing the positive charge on the carbonyl carbon. masterorganicchemistry.combyjus.com

Nucleophilic Attack: The weakly nucleophilic alcohol attacks the activated carbonyl carbon, leading to the formation of a protonated tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the trimethylsiloxy oxygen, converting it into a better leaving group. masterorganicchemistry.com

Elimination and Deprotonation: The intermediate eliminates trimethylsilanol (or its protonated form), and subsequent deprotonation of the new ester's carbonyl group regenerates the acid catalyst and yields the final product. masterorganicchemistry.combyjus.com

| Catalysis Type | Key Steps | Role of Catalyst | Nature of Nucleophile |

|---|---|---|---|

| Base-Catalyzed | 1. Alcohol deprotonation 2. Nucleophilic attack by alkoxide 3. Elimination of trimethylsilanolate | Generates a strong nucleophile (alkoxide) | Alkoxide ion (R'-O⁻) |

| Acid-Catalyzed | 1. Carbonyl protonation 2. Nucleophilic attack by alcohol 3. Proton transfer 4. Elimination of trimethylsilanol | Activates the carbonyl group, making it more electrophilic | Neutral alcohol molecule (R'-OH) |

Reductive Transformations: Aldehyde, Alcohol, Amine, and Alkane Formation via Metal-Free and Metal-Mediated Approaches

The trimethylsilyl ester functionality serves as an activated form of a carboxylic acid, enabling its reduction to various functional groups under milder conditions than the parent acid. These transformations can be achieved through both metal-free and metal-catalyzed hydrosilylation processes, offering pathways to aldehydes, alcohols, amines, and even fully reduced alkanes.

Aldehyde Formation

The partial reduction of silyl esters to aldehydes is a valuable transformation that avoids over-reduction to the corresponding alcohol. This can be achieved through carefully controlled reaction conditions and specific catalytic systems.

Metal-Mediated Reduction: Iridium-catalyzed hydrosilylation has been shown to be an effective method for the reduction of esters to aldehydes. These reactions often proceed through the formation of a silyl acetal (B89532) intermediate, which upon hydrolysis, yields the desired aldehyde. The use of specific silanes and low catalyst loadings under mild conditions makes this an attractive alternative to stoichiometric reagents.

Alcohol Formation

Complete reduction of the silyl ester group leads to the formation of primary alcohols. This transformation is widely reported and can be accomplished using various metal catalysts in conjunction with a hydrosilane reductant.

Metal-Mediated Reduction: Catalytic systems based on metals such as manganese, iron, and copper have been successfully employed for the reduction of carboxylic acids to alcohols, a process that proceeds through the in situ formation of silyl ester intermediates. researchgate.net For instance, a system using substoichiometric zinc acetate and N-methylmorpholine with phenylsilane as the reductant effectively converts carboxylic acids to alcohols via the generation of reactive silyl esters. researchgate.net

Amine Formation

The conversion of silyl esters to amines typically involves a reductive amination pathway. This process first involves the formation of an amide bond, followed by the reduction of the amide to the corresponding amine.

Metal-Mediated Reduction: A two-step, one-pot process can be utilized where a silane first mediates the amidation of a carboxylic acid (via a silyl ester intermediate), followed by a metal-catalyzed reduction of the resulting amide. For example, zinc acetate has been used to catalyze the reduction of amide intermediates formed from the reaction of silyl esters and amines.

Alkane Formation

The complete deoxygenation of a silyl ester to an alkane represents the highest degree of reduction. This transformation is more challenging and often requires potent, metal-free reducing systems.

Metal-Free Reduction: Strong Lewis acids can activate silanes for the exhaustive reduction of carbonyl compounds. For instance, the combination of a hydrosilane like diethylsilane with a potent Lewis acid catalyst such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been reported to reduce alcohols and carbonyls to their corresponding alkanes. researchgate.net While direct reduction from the silyl ester is less common, this methodology demonstrates the potential for such transformations.

| Target Product | Approach | Typical Reagents/Catalysts | Key Intermediate |

|---|---|---|---|

| Aldehyde | Metal-Mediated | Iridium complexes, Hydrosilanes | Silyl acetal |

| Alcohol | Metal-Mediated | Zn(OAc)₂, Mn, Fe, or Cu catalysts; Phenylsilane | Silyl ester (in situ) |

| Amine | Metal-Mediated | Hydrosilanes (for amidation), Zn(OAc)₂ (for reduction) | Amide |

| Alkane | Metal-Free | Hydrosilanes (e.g., Et₂SiH₂), B(C₆F₅)₃ | Activated silyl ether/cationic species |

Generation of Acyl Chlorides from Silyl Esters

Silyl esters can be converted into highly reactive acyl chlorides, which are valuable intermediates in organic synthesis for forming amides, esters, and other acyl derivatives. This transformation can be accomplished under neutral conditions, avoiding the harsh acidic environments often required when starting from carboxylic acids.

A common method involves the reaction of a silyl ester with oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is believed to proceed via the formation of a Vilsmeier-type intermediate from the reaction of oxalyl chloride and DMF. This intermediate then reacts with the silyl ester. The byproducts of this reaction, which include carbon dioxide, carbon monoxide, and a volatile chlorosilane (e.g., trimethylsilyl chloride), are gases or are easily removed, simplifying product purification. This method is particularly useful for substrates that are sensitive to the acidic conditions generated by other chlorinating agents like thionyl chloride (SOCl₂). libretexts.org

| Reagent System | Conditions | Advantages | Byproducts |

|---|---|---|---|

| Oxalyl Chloride / cat. DMF | Neutral, often room temperature | Mild conditions, suitable for acid-sensitive substrates | CO₂, CO, (CH₃)₃SiCl |

In Situ Generation of Silyl Esters and Their Catalytic Implications

In many catalytic reactions, silyl esters like this compound are not used as starting materials but are generated in situ as transient, reactive intermediates. This strategy is frequently employed in reactions involving carboxylic acids and organosilicon reagents, such as hydrosilanes. The temporary conversion of a carboxylic acid to a silyl ester can dramatically alter its reactivity profile and facilitate subsequent transformations that are difficult to achieve with the free acid.

The in situ formation of a silyl ester serves several critical functions in catalysis:

Activation of the Carboxylic Acid: Silyl esters are more electrophilic than the corresponding carboxylates and are more susceptible to nucleophilic attack or reduction.

Enhanced Reducibility: In hydrosilylation reactions for the reduction of carboxylic acids, the formation of the silyl ester is a key step. These intermediates are more readily reduced by the silane than the original acid. researchgate.net For example, monitoring the zinc-catalyzed reduction of fluorobenzoic acid with phenylsilane shows the clear formation of silyl ester intermediates, which are then consumed as the product silyl ethers are formed. researchgate.net

Facilitation of Catalyst Turnover: In some Lewis acid-catalyzed reactions, the free carboxylic acid or its carboxylate can coordinate strongly to the catalyst, leading to inhibition or poisoning. Converting the acid to a silyl ester in situ attenuates this problematic interaction, allowing the catalyst to remain active. This has been demonstrated in boron-catalyzed asymmetric aldol (B89426) reactions, where pre-conversion to a siloxy ester prevents the poisonous chelation of the carboxylic acid product to the boron catalyst.

Modification of Acidity: The formation of a silyl ester increases the acidity of the α-protons (if present), facilitating enolization for reactions such as aldol and Mannich additions.

This approach highlights how the transient formation of silyl esters can be harnessed to develop novel and practical synthetic methods, turning otherwise challenging transformations of carboxylic acids into efficient catalytic processes. researchgate.net

Role of Hyper-Coordinate Silicon Species in Enhanced Reactivity

The reactivity of tetracoordinate silicon compounds, including silyl esters, can be significantly enhanced through the formation of hyper-coordinate (or hypervalent) silicon species. byjus.comyoutube.com These are penta- or hexacoordinate siliconates that are formed when a Lewis base coordinates to the silicon atom. youtube.com This coordination has profound electronic and structural consequences that activate the silyl ester for subsequent reactions.

When a Lewis base (such as a fluoride (B91410) ion, an amine, or even a solvent like DMF) coordinates to the silicon atom of this compound, a pentacoordinate silicate intermediate is formed. youtube.com The formation of this hypervalent species alters the properties of the silicon center and its attached ligands in two key ways, as described by Gutmann's rules: byjus.com

Bond Elongation and Increased Nucleophilicity: The coordination of the Lewis base causes an elongation and weakening of the other bonds to the silicon atom, including the crucial Si-O bond of the ester. byjus.com This bond weakening makes the carboxylate a better leaving group, facilitating nucleophilic attack at the carbonyl carbon.

Increased Electrophilicity of Silicon: The addition of a donor to the silicon atom enhances its positive polarization, making the silicon center itself more electrophilic and susceptible to further interactions. byjus.com

These hypervalent silicate intermediates are often proposed as the key active species in a variety of silicon-based reactions. byjus.com For instance, in Lewis base-catalyzed reductions, the interaction between the base and a hydrosilane forms a hypervalent silicate, which is a much more potent hydride donor. Similarly, in reactions involving silyl esters, the formation of a hypervalent intermediate activates the ester group, making it more susceptible to attack by nucleophiles. Although these hyper-coordinate species are often short-lived and difficult to observe directly, their existence is supported by spectroscopic studies, computational analysis, and kinetic data. byjus.com Their role is central to understanding the mechanism of many organocatalytic reactions involving silicon compounds. masterorganicchemistry.com

Strategic Applications of Trimethylsilyl 4 Methylbenzoate in Complex Organic Synthesis

Utilization as a Versatile Synthetic Intermediate and Reagent

Trimethylsilyl (B98337) 4-methylbenzoate serves as a highly adaptable intermediate in organic synthesis. The reactivity of its ester functional group and the trimethylsilyl moiety are key to its versatility. The ester bond is susceptible to nucleophilic attack by various nucleophiles, such as alcohols or amines, which results in the formation of new esters or amides. Furthermore, the trimethylsilyl group can be readily cleaved under acidic conditions or through hydrolysis, which regenerates the corresponding carboxylic acid. This "deprotection" step is crucial in multi-step syntheses where the carboxylic acid functionality needs to be masked during other chemical transformations.

The compound's utility is further highlighted in its role as a reagent. For instance, it can be employed in copper-catalyzed silyl-ester formation, a method that avoids the use of stoichiometric metal reagents. In a notable application, the coupling of 4-methylbenzoyloxy silanols with propargyl boronates, catalyzed by copper(II) acetate, yields silyl-protected esters while preserving the stereochemistry at the benzylic position. smolecule.com

| Reaction Type | Reagents | Product | Key Feature |

| Nucleophilic Substitution | Alcohols, Amines | New esters, Amides | Formation of new C-O or C-N bonds |

| Deprotection | Acidic conditions, Hydrolysis | 4-methylbenzoic acid | Regeneration of the carboxylic acid |

| Copper-Catalyzed Coupling | Propargyl boronates, Cu(OAc)₂ | Silyl-protected esters | Stereoretention at the benzylic position. smolecule.com |

Precursor Role in the Synthesis of Substituted Benzoic Acids

The core structure of trimethylsilyl 4-methylbenzoate makes it an excellent starting material for the synthesis of a variety of substituted benzoic acids. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions. Following these modifications, the trimethylsilyl ester can be easily hydrolyzed to yield the desired substituted benzoic acid. This two-step sequence provides a controlled and efficient route to a wide array of benzoic acid derivatives, which are themselves important building blocks in the synthesis of pharmaceuticals and other fine chemicals.

For example, the synthesis of 2,4,6-trimethylbenzoic acid, a valuable intermediate for dyes, insecticides, and pharmaceuticals, can be achieved through a multi-step process that may involve intermediates structurally related to this compound. google.com The ability to functionalize the aromatic ring and then deprotect the carboxylic acid is a key advantage of using silyl (B83357) esters in the synthesis of complex benzoic acid derivatives.

Facilitating Carbon-Carbon Bond Formation through Silicon-Mediated Processes

The silicon atom in this compound plays a crucial role in facilitating carbon-carbon bond formation, a cornerstone of organic synthesis. Silicon-mediated processes often offer unique reactivity and selectivity compared to traditional methods. While direct applications of this compound in this context are specific, the principles of silicon's role are broadly applicable. For instance, organosilicon compounds, including those with structures analogous to this compound, can be activated for electrophilic cleavage, enabling the formation of new carbon-carbon bonds. nih.gov

A significant advancement in this area is the development of catalytic silicon-mediated carbon-carbon bond-forming reactions. organic-chemistry.org For example, catalytic amounts of trialkylsilyl triflate can mediate the reaction between unactivated amides and imines to form Mannich-type adducts with high yields and selectivity. organic-chemistry.org This highlights the potential of using silicon-based reagents catalytically, a more atom-economical approach. Furthermore, transition metal-catalyzed cross-coupling reactions using chlorosilanes, promoted by Grignard reagents, have been developed for the efficient synthesis of allyl- and vinylsilanes, which are versatile intermediates for further carbon-carbon bond formations. nih.gov

In a more direct application, a related compound, methyl 4-(trimethylsilylethynyl)benzoate, synthesized via a Sonogashira cross-coupling reaction, serves as a precursor for ethynylarene-based ligands. nih.gov These ligands are instrumental in the construction of metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis. nih.gov

| Process | Key Features | Example Application |

| Catalytic Silicon-Mediated C-C Bond Formation | Catalytic use of silicon species, high diastereoselectivity. organic-chemistry.org | Mannich-type reactions of unactivated amides and imines. organic-chemistry.org |

| Transition Metal-Catalyzed Silylation | Efficient C-Si bond formation under mild conditions. nih.gov | Synthesis of allyl- and vinylsilanes. nih.gov |

| Sonogashira Cross-Coupling | Formation of C(sp)-C(sp²) bonds. | Synthesis of precursors for metal-organic frameworks. nih.gov |

Enabling Stereoselective Transformations and Chiral Auxiliary Development

While this compound itself is not chiral, its structural motif can be incorporated into or used in conjunction with chiral auxiliaries to control the stereochemical outcome of reactions. Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent reaction to favor the formation of one stereoisomer over another. wikipedia.orgsigmaaldrich.com

The development of chiral auxiliaries is a major focus in asymmetric synthesis. researchgate.net For example, oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries that can be acylated with acyl chlorides, a reaction type where a trimethylsilyl ester could serve as a precursor to the required acid chloride. wikipedia.org These acylated oxazolidinones then direct the stereochemistry of various reactions, including aldol (B89426) additions and alkylations. wikipedia.org Similarly, sulfur-based chiral auxiliaries, which are known for their high diastereoselectivity and ease of removal, are employed in a range of asymmetric transformations. scielo.org.mx

The principle of using a removable group to control stereochemistry is central to the application of chiral auxiliaries. The trimethylsilyl group in this compound, with its ease of cleavage, exemplifies the type of functionality that is desirable in such systems.

Integration into Multistep Synthesis of Fine Chemicals and Active Pharmaceutical Ingredients (APIs)

The versatility of this compound and related silyl esters makes them valuable components in the multistep synthesis of fine chemicals and active pharmaceutical ingredients (APIs). beilstein-journals.orgcam.ac.ukresearchgate.net The synthesis of complex molecules often requires a series of reactions where different functional groups need to be protected and deprotected at various stages. The trimethylsilyl ester group serves as an effective protecting group for carboxylic acids, allowing other parts of the molecule to be modified without interference from the acidic proton of the carboxyl group.

The synthesis of APIs, in particular, often involves intricate synthetic routes where high yields and stereoselectivity are paramount. nih.govnih.gov The strategic use of protecting groups, such as the trimethylsilyl group, is a key element in achieving these goals. For instance, in the synthesis of complex heterocyclic compounds, which are common scaffolds in many pharmaceuticals, the ability to temporarily mask a carboxylic acid function can be critical. The development of continuous flow chemistry for API synthesis has further highlighted the need for efficient and reliable reactions, a domain where the predictable reactivity of silyl esters can be advantageous. cam.ac.uk

Advanced Spectroscopic and Analytical Methodologies for the Structural and Mechanistic Characterization of Trimethylsilyl 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of trimethylsilyl (B98337) 4-methylbenzoate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the location and environment of hydrogen atoms in trimethylsilyl 4-methylbenzoate. The spectrum provides characteristic chemical shifts, signal multiplicities, and integration values that allow for the unambiguous assignment of each proton.

The protons of the trimethylsilyl (TMS) group are highly shielded and typically appear as a sharp singlet at approximately 0.4 ppm. The aromatic protons on the benzoate ring exhibit more complex patterns due to coupling with neighboring protons. The protons ortho to the ester group are deshielded and resonate further downfield compared to the protons meta to the ester group. The methyl group on the benzene (B151609) ring also gives rise to a distinct singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Trimethylsilyl (Si(CH₃)₃) | ~0.4 | Singlet | 9H |

| Aromatic (ortho to C=O) | ~7.9 | Doublet | 2H |

| Aromatic (meta to C=O) | ~7.2 | Doublet | 2H |

| Methyl (Ar-CH₃) | ~2.4 | Singlet | 3H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. huji.ac.il Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. oregonstate.edu

The carbonyl carbon of the ester group is significantly deshielded and appears at the downfield end of the spectrum, typically around 165-170 ppm. The aromatic carbons show a range of chemical shifts depending on their substitution pattern. The carbon of the trimethylsilyl group is highly shielded and resonates at a very upfield position.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Trimethylsilyl (Si(CH₃)₃) | ~ -1.0 |

| Methyl (Ar-CH₃) | ~ 21.5 |

| Aromatic (C-CH₃) | ~ 143.0 |

| Aromatic (CH, meta to C=O) | ~ 129.0 |

| Aromatic (CH, ortho to C=O) | ~ 129.5 |

| Aromatic (C-C=O) | ~ 128.0 |

| Carbonyl (C=O) | ~ 166.0 |

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly investigating the silicon environment in organosilicon compounds. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. acs.orgrsc.org For this compound, the ²⁹Si NMR spectrum would show a single resonance characteristic of a silicon atom bonded to three methyl groups and an oxygen atom of the benzoate group. The chemical shift for silyl (B83357) esters typically falls within a specific range, providing valuable structural confirmation. pascal-man.comprocess-nmr.com The observed chemical shift is influenced by the electron-withdrawing nature of the 4-methylbenzoyl group.

| Silicon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₃Si-O-C(=O)-Ar | ~ 20 to 30 |

Quantitative NMR (qNMR) is an increasingly important application of NMR spectroscopy for the accurate determination of compound purity and for monitoring the progress of chemical reactions. bwise.krkoreascience.kr The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for precise quantification without the need for identical reference standards for each component. mdpi.com

For this compound, qNMR can be employed to:

Determine Purity: By integrating the signals corresponding to the analyte and a certified internal standard of known concentration, the absolute purity of a sample can be calculated with high accuracy. acs.orgnih.gov

Monitor Reactions: The formation of this compound from 4-methylbenzoic acid and a silylating agent can be followed in real-time. chemrxiv.org By acquiring spectra at regular intervals, the consumption of reactants and the formation of the product can be quantified, providing valuable kinetic data. rsc.orgjhu.edu

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between atoms within the molecule.

HSQC: This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For this compound, it would show correlations between the protons of the trimethylsilyl group and their corresponding carbon, the aromatic protons and their attached carbons, and the methyl protons of the 4-methyl group and its carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. udel.eduvscht.cz

For this compound, the IR spectrum would exhibit several key absorption bands:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1700 cm⁻¹.

Si-O-C Stretch: The stretching vibration of the Si-O-C linkage gives rise to strong absorptions in the 1100-1000 cm⁻¹ region. gelest.com

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

Si-CH₃ Vibrations: Characteristic absorptions for the Si-CH₃ group, including rocking and symmetric deformation, are found around 840 cm⁻¹ and 1250 cm⁻¹, respectively. gelest.com

| Functional Group/Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O (Ester) Stretch | 1720-1700 | Strong |

| Aromatic C=C Stretch | 1600-1475 | Medium-Weak |

| Si-CH₃ Symmetric Deformation | ~1250 | Strong |

| Si-O-C Stretch | 1100-1000 | Strong |

| Si-CH₃ Rock | ~840 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a cornerstone for the molecular weight determination and structural analysis of this compound. Various MS techniques offer unique insights into its ionization behavior, fragmentation patterns, and purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile or non-volatile compounds. For this compound, ESI-MS can provide the mass of the molecular ion, confirming its identity. The process involves dissolving the analyte in a polar, volatile solvent and pumping it through a fine, heated capillary to which a high voltage is applied. This generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

A key consideration in the ESI-MS analysis of trimethylsilyl (TMS) derivatives is their susceptibility to hydrolysis. The presence of moisture in the solvent or the ESI source can lead to the cleavage of the silicon-oxygen bond, resulting in the observation of ions corresponding to the hydrolyzed species (4-methylbenzoic acid) rather than the intact this compound. Careful control of experimental conditions is therefore crucial to obtain a representative mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Mixtures and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, being a trimethylsilyl ester, is amenable to GC-MS analysis. This technique is particularly valuable for analyzing reaction mixtures during its synthesis, for example, in monitoring the silylation of 4-methylbenzoic acid. It allows for the separation of the desired product from starting materials, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and any volatile byproducts. nih.gov

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is a unique fingerprint of the molecule, allowing for its identification.

Table 1: Prominent Ions in the Mass Spectrum of Trimethylsilyl benzoate

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Putative Fragment Assignment |

| 194 | 25 | [M]+ (Molecular ion) |

| 179 | 100 | [M - CH3]+ |

| 121 | 30 | [C7H5O2]+ (Benzoyl cation) |

| 105 | 40 | [C7H5O]+ (Benzoyl cation minus oxygen) |

| 77 | 35 | [C6H5]+ (Phenyl cation) |

| 73 | 80 | [(CH3)3Si]+ |

Data based on the NIST WebBook entry for Benzoic Acid, TMS derivative. nist.gov

For this compound, one would expect a molecular ion peak at m/z 208, and a prominent peak at m/z 193 corresponding to the loss of a methyl group from the trimethylsilyl moiety. Other expected fragments would include ions corresponding to the 4-methylbenzoyl cation (m/z 119) and the trimethylsilyl cation (m/z 73).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. nih.gov By measuring the mass-to-charge ratio of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.

For this compound (C11H16O2Si), the theoretical exact mass of the molecular ion can be calculated. This calculated value can then be compared to the experimentally determined accurate mass from an HRMS instrument. A close match between the theoretical and experimental values provides strong evidence for the assigned elemental composition.

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (12C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (1H) | 16 | 1.007825 | 16.125200 |

| Oxygen (16O) | 2 | 15.994915 | 31.989830 |

| Silicon (28Si) | 1 | 27.976927 | 27.976927 |

| Total Exact Mass | 208.091957 |

An HRMS analysis of a sample of this compound would be expected to yield a measured mass very close to this theoretical value, confirming its elemental formula.

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation and how it packs in the solid state.

While the crystal structure of this compound has not been reported in the Cambridge Structural Database, the crystal structure of a related compound, Methyl 4-(trimethylsilylethynyl)benzoate, has been determined. nih.gov Although this molecule contains an ethynyl spacer between the benzoate and trimethylsilyl groups, its crystal structure reveals insights into the types of intermolecular interactions that can be expected. In the crystal structure of Methyl 4-(trimethylsilylethynyl)benzoate, molecules are linked by weak C-H···O hydrogen bonds to form chains that pack in layers. nih.gov

Similarly, the crystal structure of Methyl 4-methylbenzoate, which shares the core 4-methylbenzoate moiety, shows that the molecule is nearly planar and that intermolecular C-H···O contacts link the molecules into infinite chains. researchgate.net

Based on these related structures, it can be hypothesized that the crystal structure of this compound would likely exhibit a high degree of order, with intermolecular interactions such as C-H···O hydrogen bonds and van der Waals forces playing a significant role in the crystal packing. The bulky trimethylsilyl group would also be expected to influence the packing arrangement. A full X-ray crystallographic analysis would be required to confirm these hypotheses and provide definitive structural data.

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the separation, purification, and analysis of this compound.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used in synthetic organic chemistry to monitor the progress of a reaction. sigmaaldrich.com In the synthesis of this compound from 4-methylbenzoic acid, TLC can be used to follow the disappearance of the starting material and the appearance of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically coated with silica gel), alongside spots of the starting material (4-methylbenzoic acid) and, if available, the pure product. The plate is then developed in a suitable solvent system. Since 4-methylbenzoic acid is more polar than its trimethylsilyl ester, it will have a lower retention factor (Rf) value and will not travel as far up the plate. In contrast, the less polar this compound will have a higher Rf value. By observing the relative intensities of the spots corresponding to the starting material and the product over time, the progress of the reaction can be qualitatively assessed. The completion of the reaction is indicated by the disappearance of the starting material spot.

Table 3: Hypothetical TLC Data for the Silylation of 4-methylbenzoic acid

| Compound | Polarity | Expected Rf Value |

| 4-methylbenzoic acid | High | Low |

| This compound | Low | High |

This method provides a quick and effective way to determine the optimal reaction time and to check for the presence of any side products. sigmaaldrich.comrsc.org

Column Chromatography for Product Isolation and Purification

Column chromatography is a cornerstone technique for the isolation and purification of synthetic products from crude reaction mixtures. For this compound, this method is essential for separating the desired silyl ester from unreacted starting materials, such as 4-methylbenzoic acid and silylating agents, as well as any reaction byproducts. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

The successful purification of this compound via column chromatography hinges on the careful selection of both the stationary phase and the eluent (mobile phase). Given the nature of the compound, a normal-phase chromatography setup is typically employed.

Stationary Phase Considerations

The most common stationary phase for routine laboratory purification is silica gel (SiO₂). However, standard silica gel possesses acidic silanol (Si-OH) groups on its surface, which can be problematic for acid-sensitive compounds. reddit.comchromatographyonline.com Trimethylsilyl esters are known to be labile and can be susceptible to hydrolysis back to the corresponding carboxylic acid when exposed to acidic conditions. reddit.com To mitigate this potential degradation, the silica gel can be deactivated. This is often achieved by pre-treating the silica gel with a base, such as triethylamine, or by incorporating a small percentage of a basic modifier like triethylamine into the eluent system. reddit.com This neutralization of the acidic sites on the silica surface helps to preserve the integrity of the this compound during the separation process.

Mobile Phase (Eluent) System

The choice of eluent is critical for achieving effective separation. The polarity of the mobile phase is tuned to control the rate at which different compounds travel through the column. For this compound, which is a relatively non-polar compound, a low-polarity eluent system is generally effective. Common solvent systems consist of a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent, such as ethyl acetate or diethyl ether. orgsyn.orgsonaricollege.in

The optimal ratio of these solvents is typically determined beforehand using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a good separation between the target compound and impurities, with the retention factor (Rf) of the this compound ideally falling in the range of 0.2 to 0.4 for efficient column purification.

Research Findings and Procedural Details

In practice, the crude reaction mixture containing this compound is first concentrated to remove the bulk of the reaction solvent. The residue is then loaded onto a pre-packed silica gel column. The product is eluted using the predetermined solvent system, and fractions are collected sequentially. orgsyn.org The composition of each fraction is monitored by TLC to identify those containing the pure product. Fractions containing the purified this compound are then combined, and the solvent is removed via rotary evaporation to yield the final product. The use of flash column chromatography, where pressure is applied to the top of the column to accelerate solvent flow, is a standard practice to improve the speed and resolution of the separation. silicycle.com

The following table summarizes typical parameters used for the purification of this compound and similar silyl esters as documented in synthetic procedures. orgsyn.org

| Parameter | Description | Details & Rationale |

| Technique | Flash Column Chromatography | Standard technique for efficient, high-resolution purification of organic compounds. silicycle.com |

| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides for effective separation. May require deactivation with a base. reddit.comorgsyn.org |

| Column Dimensions | Varies based on sample size | A typical ratio is 50:1 to 100:1 (silica gel weight:crude product weight). |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | A gradient starting with a low concentration of ethyl acetate (e.g., 2-5%) in hexanes is common. The polarity is gradually increased to elute the product. orgsyn.org |

| Sample Loading | Dry or Wet Loading | The crude product can be pre-adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal amount of the initial eluent (wet loading). |

| Fraction Collection | Manual or Automated | Fractions are collected and analyzed by TLC to determine their composition. |

| Detection | Thin-Layer Chromatography (TLC) | Fractions are spotted on a TLC plate and visualized under UV light (254 nm) and/or with a chemical stain (e.g., potassium permanganate or vanillin). orgsyn.org |

Theoretical and Computational Chemistry Approaches to Understanding Trimethylsilyl 4 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to establishing a baseline understanding of a molecule's intrinsic properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is particularly well-suited for studying silyl (B83357) esters. For a molecule like Trimethylsilyl (B98337) 4-methylbenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine key characteristics. mdpi.com

Electronic Structure and Geometry Optimization: The first step in a computational analysis is geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. From this optimized geometry, crucial data such as bond lengths, bond angles, and dihedral angles are obtained. Furthermore, electronic properties like the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken charges can be calculated. The MEP map is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its reactive sites. For instance, in related esters, the negative potential is typically localized around the electronegative oxygen atoms of the carbonyl group. acs.org

Vibrational Analysis: Once the optimized geometry is found, a vibrational frequency calculation is performed. This not only confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. nist.gov Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the ester group or the Si-O bond vibration. By comparing these theoretical spectra with experimental data, a precise assignment of spectral bands to molecular motions can be achieved. For example, studies on similar aromatic esters have used DFT to assign C=C stretching vibrations in the aromatic ring and vibrations associated with substituent groups. nist.gov

Below is an illustrative table of the types of geometric parameters that would be obtained from a DFT optimization of a silyl ester, based on data for related compounds.

| Parameter | Description | Typical Calculated Value (Angstroms/Degrees) |

| Bond Lengths | ||

| C=O | Carbonyl double bond | ~1.21 Å |

| C-O (Ester) | Ester single bond to the aromatic ring | ~1.36 Å |

| O-Si | Oxygen-Silicon bond | ~1.70 Å |

| Si-C (Methyl) | Silicon to methyl carbon bond | ~1.89 Å |

| Bond Angles | ||

| O=C-O | Angle within the ester group | ~125° |

| C-O-Si | Angle at the ester oxygen | ~120° |

Hartree-Fock (HF) and Semi-Empirical Methods for Comparative Studies

While DFT is widely used, other methods offer a different level of theory for comparative purposes.

Hartree-Fock (HF) Theory: Hartree-Fock is a fundamental ab initio method that solves the Schrödinger equation without relying on empirical parameters. However, it does so by approximating the electron-electron repulsion, inherently neglecting a portion of the electron correlation. Consequently, HF calculations are generally less accurate than DFT for many properties but can be computationally faster. They are often used as a starting point for more advanced calculations or for comparative analyses to gauge the importance of electron correlation in a given system.

Semi-Empirical Methods: Semi-empirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but introduce numerous approximations and parameters derived from experimental data to simplify the calculations. researchgate.net This makes them significantly faster than DFT or HF, allowing for the study of very large molecular systems. chemrxiv.org Their accuracy is highly dependent on whether the molecule under study is similar to those used in the method's parameterization. For a molecule like Trimethylsilyl 4-methylbenzoate, these methods could be used for rapid conformational analysis or for preliminary screening of reaction pathways before employing more rigorous and computationally expensive methods.

| Method | Key Feature | Typical Application for Silyl Esters |

| Hartree-Fock (HF) | Neglects electron correlation | Baseline geometry and wavefunction calculations. |

| Semi-Empirical (PM3, AM1) | Uses empirical parameters; very fast | Rapid screening of many conformers or reaction intermediates. |

| Density Functional Theory (DFT) | Includes electron correlation; good accuracy | Gold standard for geometry, energy, and vibrational analysis. |

Ab Initio Calculations for High-Level Energetic and Interaction Studies

The term ab initio (Latin for "from the beginning") refers to methods that rely solely on fundamental physical constants and the principles of quantum mechanics, without empirical parameters. While HF is the simplest ab initio method, more sophisticated techniques exist that systematically improve upon it by including electron correlation to a higher degree.

Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a more accurate description of electron correlation. These methods are computationally very demanding and are typically reserved for smaller molecules or for obtaining highly accurate single-point energy calculations on geometries optimized at a lower level of theory (like DFT). For this compound, high-level ab initio calculations would be invaluable for benchmarking the results of DFT and for calculating precise energetic properties, such as reaction barriers or non-covalent interaction energies, where lower-level methods might be insufficient.

Mechanistic Probing through Computational Modeling

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. For this compound, this includes understanding its formation, hydrolysis, and participation in reactions such as silyl-mediated aldol (B89426) or Mannich reactions. acs.org

Transition State Analysis and Reaction Pathway Elucidation

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Identifying the structure and energy of the TS is crucial for understanding the reaction's kinetics and mechanism. Computational methods can locate these TS structures on the potential energy surface.

For reactions involving silyl esters, such as the boron-catalyzed asymmetric aldol reaction, DFT calculations can be used to map out the entire free energy profile. acs.org This involves optimizing the geometries of reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state determines the activation barrier, which is directly related to the reaction rate. For example, in the reaction of α-silyl ester enolates, DFT calculations have been used to locate the six-membered ring chair-like transition state of the aldol addition. Vibrational analysis of a TS structure is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

Solvent Effects and Solvation Models in Reaction Dynamics

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This is an efficient way to capture the bulk effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included directly in the calculation along with the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally intensive, this method is crucial when direct solvent coordination plays a key role in the reaction mechanism. For instance, studies on the silylation of alcohols have shown that Lewis basic solvents like DMF can significantly accelerate reactions compared to non-polar solvents like dichloromethane (B109758) (DCM). nist.gov Similarly, in the study of α-silyl ester enolates, the explicit coordination of THF solvent molecules to the lithium counterion was found to be critical for obtaining the correct transition state geometry.

By combining transition state analysis with appropriate solvation models, a comprehensive and predictive understanding of the chemical behavior of this compound in a realistic chemical environment can be achieved.

Aggregation and Self-Assembly Behavior of Related Organosilicon Species

While specific studies on the self-assembly of this compound are not prominent, the behavior of related organosilicon compounds provides significant insight into potential aggregation phenomena. Computational and experimental studies on various organosilicon molecules demonstrate a propensity for self-assembly into ordered supramolecular structures.

Research has shown that organosilicon compounds containing moieties like oligothiophenes can aggregate in solution, with the process being dependent on both concentration and temperature. researchgate.net These investigations revealed the formation of fibril domains in thin films, confirming the aggregation of the molecules. researchgate.net Similarly, amphiphilic nanocapsules have been formed through the spontaneous self-assembly of silole-core dendrimers (hydrophobic part) and green fluorescent protein derivatives (hydrophilic part) in physiological buffers. nih.gov This process allows for the encapsulation of other substances and can be monitored by observing the fluorescence resonance energy transfer (FRET) between the components. nih.gov

Computational methods, particularly molecular dynamics simulations, are instrumental in understanding the driving forces behind these aggregation processes. snu.ac.kr Such simulations can elucidate how various intermolecular interactions work in concert to drive aggregation and stabilize the resulting self-assembled structures. snu.ac.kr These theoretical models help to explain how factors like solvent, temperature, and ionic concentration influence the final shape and size of the assembled nanostructures. snu.ac.kr A computational method has been developed specifically for predicting the one-dimensional structure of molecular aggregates, which has implications for understanding the packing of molecules in both monolayers and crystals. acs.org

| Organosilicon Type | Observed Self-Assembly Behavior | Investigative Technique | Reference |

|---|---|---|---|

| Oligothiophene-containing carbosilane-siloxanes | Formation of fibril domains; temperature and concentration-dependent aggregation. | UV-vis, Fluorescence, DLS, cryo-TEM | researchgate.net |

| Silole-core dendrimers | Spontaneous assembly with proteins into nanocapsules (100-500 nm). | FRET, Particle Size Analysis | nih.gov |

| Bent-shaped supramolecules | Formation of nanotubules and other nanostructures via complex pathways. | Molecular Dynamics (MD) Simulations | snu.ac.kr |

Structure-Reactivity Relationship Studies and Predictive Modeling

The reactivity of silyl esters like this compound is intrinsically linked to the electronic and steric properties of the substituents on the silicon atom. core.ac.ukthieme-connect.comworktribe.com Computational studies and predictive modeling are crucial for understanding these relationships and forecasting chemical behavior. Silyl esters are generally more reactive than their alkyl ester counterparts. core.ac.uk Their reactions with nucleophiles can typically proceed via two main pathways: attack at the electrophilic silicon atom or attack at the carbonyl carbon. core.ac.uk

The balance between these pathways is heavily influenced by the nature of the groups attached to the silicon. An increase in the steric bulk and the electron-donating ability of the silicon substituents enhances the hydrolytic stability of the silyl ester. core.ac.uk This stability, in turn, makes nucleophilic attack at the carbonyl group more probable than an attack at the silicon center. core.ac.uk This principle is fundamental in designing silicon-mediated transformations. core.ac.ukresearchgate.net